3-Methoxyestriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGCIIQUZBJAE-QKDSSNGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1474-53-9 | |
| Record name | Estriol 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1474-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol-3-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R,3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Enzymatic Formation of 3 Methoxyestriol
Precursor Substrates for Methoxyestrogen Synthesis
The primary precursors for the synthesis of methoxyestrogens, including 3-Methoxyestriol, are the major endogenous estrogens: estradiol (B170435) (E2) and estrone (B1671321) (E1). nih.govwikipedia.org These estrogens undergo hydroxylation to form catechol estrogens, which are the direct substrates for methylation. wikipedia.org Specifically, the formation of this compound involves the methylation of the 3-hydroxyl group of estriol (B74026) (E3). vulcanchem.com Estriol itself is primarily derived from the 16α-hydroxylation of estradiol and estrone, a reaction catalyzed by cytochrome P450 enzymes. wikipedia.org
The key precursor substrates are summarized in the table below:
| Precursor Substrate | Resulting Methoxyestrogen |
| Estradiol (E2) | Various methoxyestradiols |
| Estrone (E1) | Various methoxyestrones |
| Estriol (E3) | This compound |
Role of Catechol-O-Methyltransferase (COMT) in O-Methylation Processes
Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catecholamines and also plays a pivotal role in the methylation of catechol estrogens. dnalife.academyscispace.com This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol estrogen structure. nih.gov In the context of this compound formation, COMT acts on estriol, specifically targeting the 3-hydroxyl group for methylation. vulcanchem.com
The COMT-mediated methylation of catechol estrogens is a significant detoxification pathway, as it converts potentially reactive catechol estrogens into more stable methoxy (B1213986) derivatives. dnalife.academynih.gov The activity of COMT can be influenced by genetic polymorphisms, which may affect the rate of methoxyestrogen formation. dnalife.academy
Involvement of Cytochrome P450 (CYP) Enzymes in Initial Hydroxylations
The initial and rate-limiting step in the formation of catechol estrogens is the hydroxylation of parent estrogens, a reaction primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The major sites of this metabolic activity are the liver and extrahepatic tissues.
Several CYP isoforms are involved in estrogen metabolism, with specific enzymes exhibiting preferences for different hydroxylation positions on the steroid nucleus. bioscientifica.com
CYP1A1, CYP1A2, and CYP3A4 are primarily responsible for 2-hydroxylation of estradiol.
CYP1B1 shows a high specificity for the 4-hydroxylation of estradiol.
CYP3A4 is also involved in the 16α-hydroxylation of estradiol and estrone to form the direct precursor of estriol. wikipedia.org
The activity of these CYP enzymes is fundamental as they generate the catechol estrogen substrates necessary for the subsequent methylation by COMT to form methoxyestrogens. ahajournals.orguchile.cl
The following table summarizes the key CYP enzymes and their roles in estrogen hydroxylation:
| CYP Enzyme | Primary Hydroxylation Site | Substrate(s) | Product(s) |
| CYP1A1 | 2-position | Estradiol, Estrone | 2-Hydroxyestradiol (B1664083), 2-Hydroxyestrone |
| CYP1A2 | 2-position | Estradiol | 2-Hydroxyestradiol |
| CYP1B1 | 4-position | Estradiol | 4-Hydroxyestradiol (B23129) |
| CYP3A4 | 2-position, 16α-position | Estradiol, Estrone | 2-Hydroxyestradiol, 16α-Hydroxyestradiol, 16α-Hydroxyestrone |
Conjugation Pathways and Metabolite Fate in Biological Systems
Once formed, this compound and other methoxyestrogens undergo further metabolic processing, primarily through conjugation reactions, to facilitate their elimination from the body. oup.com These conjugation pathways increase the water solubility of the metabolites, allowing for their excretion in urine and bile. The two main conjugation pathways are glucuronidation and sulfation. pharmgkb.orgresearchgate.net
Glucuronidation is a major pathway for the metabolism and elimination of methoxyestrogens. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are a superfamily of enzymes that transfer a glucuronic acid moiety to the substrate. oup.com Several UGT isoforms have been identified to be involved in the glucuronidation of estrogens and their metabolites, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. oup.comebi.ac.uk
Specifically for methoxyestrogens, glucuronidation can occur at different positions on the steroid molecule. oup.com For instance, 2-methoxyestradiol (B1684026) can be conjugated at the 3- and 17-positions. nih.gov The conjugation of 2-methoxyestrone (B195170) and 4-methoxyestrone (B195173) occurs selectively at the 3-position and is primarily catalyzed by UGT1A1 and UGT1A8. oup.com While specific studies on this compound glucuronidation are less detailed, it is expected to follow similar pathways.
Sulfation is another important conjugation pathway for estrogens and their metabolites, catalyzed by sulfotransferases (SULTs). pharmgkb.orgnih.gov This reaction involves the transfer of a sulfonate group to a hydroxyl group on the steroid. While sulfation is a major route for the inactivation of parent estrogens like estradiol, its role in the metabolism of methoxyestrogens appears to be more limited. nih.govoup.com
Some studies have indicated that 2-methoxyestradiol can undergo sulfation, catalyzed by SULT1A1. nih.gov However, at higher concentrations, glucuronidation appears to be the predominant metabolic pathway for 2-methoxyestradiol. nih.gov The bulkier methoxy group may also hinder the activity of sulfotransferases. nih.gov
Molecular Mechanisms of Methoxyestrogens: Implications for 3 Methoxyestriol
Interaction with Estrogen Receptors (ERα and ERβ)
The classical mechanism of estrogen action involves binding to and activating two main types of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). wikipedia.orgoup.com These receptors function as ligand-activated transcription factors that regulate gene expression. wikipedia.org The binding affinity and selectivity of a given compound for these receptor subtypes are critical determinants of its estrogenic or anti-estrogenic activity. wikipedia.orgnih.gov
The binding affinity of various estrogen metabolites to ERα and ERβ can differ significantly, leading to diverse biological effects. Estradiol (B170435), for instance, binds with high and roughly equal affinity to both ERα and ERβ, whereas other metabolites show a preference for one subtype over the other. wikipedia.org
Detailed, direct comparative data on the binding affinity of 3-Methoxyestriol to human ERα and ERβ is limited in published research. One study investigating the specificity of a male-specific hepatic estrogen-binding protein found that this compound had a very low binding affinity, ranking lower than estradiol, estriol (B74026), and its isomer 2-methoxyestriol (B72969). nih.gov While this specific protein is distinct from the classical nuclear estrogen receptors, this finding suggests a generally low affinity of this compound for estrogen-binding sites compared to its parent compounds. nih.gov The lack of robust binding data for this compound stands in contrast to many other estrogen metabolites whose affinities have been extensively characterized.
The following table, derived from data on various estrogenic compounds, illustrates the range of binding affinities. Data for this compound is not available in these comparative studies, highlighting a gap in the research. The RBA of Estradiol (E2) is set to 100 for reference.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Selectivity |
|---|---|---|---|
| Estradiol (E2) | 100 | 100 | None |
| Estriol (E3) | 13 | 35 | ERβ |
| Estrone (B1671321) (E1) | 59 | 37 | ERα |
| 2-Hydroxyestradiol (B1664083) | 67 | 96 | None |
| 2-Methoxyestradiol (B1684026) | 7 | 9 | None |
| 4-Methoxyestriol | <1 | <1 | None (Weak Binder) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Consistent with its presumed low binding affinity for estrogen receptors, studies have shown a lack of direct, receptor-mediated biological responses for this compound in certain experimental models. For example, research on bovine parathyroid cells in vitro demonstrated that while 17β-estradiol and progesterone (B1679170) stimulated parathyroid hormone (PTH) secretion, this compound (at a concentration of 10⁻⁷ M) had no effect on PTH release. nih.gov This suggests it does not trigger the rapid, specific hormonal responses seen with more potent estrogens in these cells. nih.gov
Similarly, another study evaluating the effects of various estrogens on calcitonin secretion from rat thyroid C cells found that this compound did not elicit a response. nih.gov In contrast, 17β-estradiol and progesterone significantly stimulated calcitonin secretion in a dose-dependent manner. nih.gov The lack of activity of this compound in these assays supports the concept that it does not function as a classical estrogen agonist and lacks direct, receptor-mediated effects in these specific cellular contexts. nih.govnih.gov
Biological Role and Effects of Methoxyestrogens in Animal Models
Evaluation of Endogenous Methoxyestrogen Levels in vivo
The in vivo quantification of endogenous methoxyestrogens, including 3-Methoxyestriol, is crucial for understanding their physiological relevance. While data specifically detailing the circulating or tissue levels of this compound in animal models are limited in the available scientific literature, extensive research on related methoxyestrogens, such as 2-Methoxyestradiol (B1684026) (2-ME), provides a framework for understanding their general distribution.
For instance, studies have measured the plasma concentrations of 2-ME in various species, revealing levels that fluctuate with physiological status. This information underscores the systemic presence of methoxyestrogens and their potential to exert biological effects. The enzymes responsible for the creation of methoxyestrogens, primarily Catechol-O-methyltransferase (COMT), are found in numerous tissues, suggesting that local production of these metabolites can occur in organs that are also targets of their action nih.govusz.ch.
Research in rodent models has highlighted significant species- and tissue-specific differences in the activity of COMT, the enzyme that produces methoxyestrogens. For example, the ratio of COMT activity in the kidney versus the liver is similar in rats and mice, but vastly different in hamsters, which show much lower activity in the liver nih.gov. This variation implies that the endogenous production and subsequent levels of methoxyestrogens like this compound could differ substantially between various animal models, impacting their physiological roles and potential as therapeutic agents.
Functional Characterization in Murine Systems (e.g., anti-angiogenic effects)
The functional effects of this compound have been examined in murine models, although less extensively than its counterpart, 2-Methoxyestradiol. Research has explored its impact on cellular processes, including proliferation, which is a key component of angiogenesis.
One study noted that this compound was ineffective at altering signaling pathways in striatal neurons from female rats at a concentration of 100 pM, in contrast to other estrogens like estriol (B74026) and 4-hydroxy-estradiol which were effective nih.govumich.edu. This suggests a degree of specificity in the action of different estrogen metabolites.
While direct, extensive in vivo studies on the anti-angiogenic effects of this compound are not widely reported, the broader class of methoxyestrogens is recognized for these properties. Methoxyestrogens are known to inhibit the proliferation of various cell types, including cancer cells and endothelial cells, which is a critical aspect of their anti-angiogenic and antitumor activity aacrjournals.orgnih.gov. For example, 2-Methoxyestradiol has been shown to suppress tumor growth in immunodeficient mice by inhibiting cell proliferation and inducing apoptosis aacrjournals.orgnih.gov. These actions are often independent of classical estrogen receptors usz.choup.com. Given the structural similarities, it is plausible that this compound shares some of these anti-proliferative mechanisms, though further specific investigation is required.
| Compound | Model System | Observed Effect | Reference |
|---|---|---|---|
| This compound | Striatal neurons (female rats) | Ineffective at altering signaling pathways at 100 pM concentration. | nih.govumich.edu |
| 2-Methoxyestradiol | Immunodeficient mice with human breast cancer xenografts | Suppressed tumor growth by 60% via antiproliferative activity. | aacrjournals.org |
| 2-Methoxyestradiol | SCID mice with human cervical carcinoma | Inhibited tumor growth by 34%; associated with low expression of proliferative cell nuclear antigen and increased apoptosis. | nih.gov |
| 2-Methoxyestradiol | Orchidectomized wild-type mice | Exerted bone-sparing effects, an effect mediated by the estrogen receptor-α. | oup.comnih.gov |
| 2-Methoxyestradiol | Apolipoprotein E-deficient mice | Reduced atherosclerotic lesion formation. | oup.com |
Contributions of Animal Models to Understanding Methoxyestrogen Metabolism
Animal models have been indispensable for elucidating the metabolic pathways that lead to the formation of methoxyestrogens from their parent estrogens. These studies have established the critical roles of Phase I and Phase II enzymes, particularly Cytochrome P450 (CYP) and Catechol-O-methyltransferase (COMT), respectively ahajournals.org.
The metabolic process begins with the hydroxylation of estrogens like 17β-estradiol by CYP enzymes (such as CYP1A1 and CYP1B1) to form catechol estrogens, for example, 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129) ahajournals.orgoup.com. Subsequently, the COMT enzyme catalyzes the O-methylation of these catechol estrogens to produce the corresponding methoxyestrogens aacrjournals.orgoup.com.
Animal models, particularly rodent models, have been instrumental in several key areas:
Identifying Key Enzymes: Studies using knockout mice, such as those lacking the COMT gene (COMTKO), have been crucial. For instance, research demonstrated that the inhibitory effect of estradiol (B170435) on the proliferation of vascular smooth muscle cells was eliminated in cells from COMTKO mice, confirming the essential role of COMT in producing the active metabolite oup.com.
Tissue- and Sex-Specific Regulation: Research in rats has shown that the regulation of COMT by estrogen is complex, varying between different tissues and between sexes. For example, estradiol was found to decrease COMT expression in the prefrontal cortex and kidneys, while having different effects in the prostate researchgate.netjpp.krakow.pl. Ovariectomy in rats, which reduces endogenous estrogen levels, had only minor effects on COMT activity, highlighting the nuanced regulatory mechanisms researchgate.netjpp.krakow.pl.
Linking Metabolism to Carcinogenesis: Animal models have provided a platform to study how alterations in estrogen metabolism can contribute to disease. In hamsters, which have significantly lower COMT activity in the liver compared to rats and mice, chronic high-dose estrogen treatment can lead to an accumulation of carcinogenic catechol estrogens, potentially contributing to liver and kidney cancer nih.gov. This highlights how animal models with different metabolic profiles can inform our understanding of disease risk.
Feedback Regulation: In vivo and in vitro models have demonstrated that methoxyestrogens can exert feedback inhibition on the very enzymes that create their precursors. Methoxyestrogens can inhibit the activity of CYP1A1 and CYP1B1, thereby reducing the oxidative metabolism of estradiol and potentially serving as a physiological defense mechanism against the overproduction of DNA-damaging estrogen quinones aacrjournals.org.
| Animal Model | Key Finding | Metabolic Pathway/Enzyme Investigated | Reference |
|---|---|---|---|
| Rat, Mouse, Hamster | Demonstrated species- and tissue-specific differences in COMT activity, impacting catechol estrogen inactivation. | Catechol-O-methyltransferase (COMT) | nih.gov |
| Wistar Rats | Showed that estrogen regulation of COMT is tissue- and sex-dependent. | Catechol-O-methyltransferase (COMT) | researchgate.netjpp.krakow.pl |
| Mouse (COMT knockout) | Confirmed that COMT-mediated metabolism is essential for the antiproliferative effects of estradiol on vascular smooth muscle cells. | Catechol-O-methyltransferase (COMT) | oup.com |
| Mouse (Angiotensin II-induced hypertension model) | Demonstrated that the protective cardiovascular effects of estradiol are mediated by its metabolism to 2-Methoxyestradiol. | Cytochrome P450 1B1 (CYP1B1), COMT | ahajournals.org |
| Human xenograft models in mice | Established the bioavailability and antitumor activity of methoxyestrogens, supporting their investigation as therapeutic agents. | General drug metabolism and disposition | aacrjournals.org |
Advanced Analytical Methodologies for 3 Methoxyestriol Quantification in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for steroid analysis, offering significant advantages in sensitivity and selectivity over other techniques. nih.gov This is particularly crucial for estrogen metabolites, which are often present at very low concentrations (pg/mL range). nih.gov While immunoassays are simpler, they can lack the required specificity, and gas chromatography-mass spectrometry (GC-MS) often involves labor-intensive sample preparation. nih.gov
LC-MS/MS allows for the simultaneous measurement of multiple estrogen metabolites in a single run, making it ideal for comprehensive metabolite profiling. biorxiv.org The high specificity of LC-MS/MS is essential for distinguishing between isobaric species (compounds with the same mass), a common challenge in steroid analysis. researchgate.net To overcome the inefficient ionization of estrogens, chemical derivatization is often employed. Agents like dansyl chloride or pyridine-3-sulfonyl chloride can be used to introduce a charge, significantly enhancing sensitivity during mass spectrometric detection. biorxiv.org However, care must be taken as some derivatizing agents can generate non-specific product ions; therefore, developing derivatives with product ions specific to individual estrogens is a superior approach. nih.gov
For instance, a method using 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) for derivatization has shown success in generating compound-specific fragments for estrogens, allowing for reliable quantification in plasma and serum. nih.gov Researchers have also developed LC-MS/MS methods capable of quantifying a panel of 15 estrogens and their metabolites in human stool and plasma, highlighting the power of this technique for broad-spectrum analysis. biorxiv.org The use of advanced mass spectrometers, like Orbitrap systems, in either full scan (FS) or targeted selected ion monitoring (tSIM) mode, further enhances specificity and sensitivity for steroid metabolite profiling. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique that, when coupled with various detectors, is widely used for the analysis of steroid hormones. The primary goal of any HPLC method is to achieve the best possible resolution of analytes in the shortest time. chromatographyonline.com The choice of HPLC conditions, including the stationary phase (the column) and the mobile phase (the solvent), is governed by the chemical properties of the analytes, particularly their polarity. chromatographyonline.com
For steroids, which are often structurally similar, reversed-phase HPLC with columns like C18 or C8 is common. chromatographyonline.comresearchgate.net A study successfully used an Accucore RP-MS column to separate four different steroids in under 3 minutes, demonstrating the efficiency of modern HPLC columns. lcms.cz Another method for analyzing alpha arbutin (B1665170) and niacinamide in creams used a C18 column with a simple isocratic mobile phase of methanol (B129727) and water. researchgate.net
HPLC can be coupled with detectors like UV, but for the low concentrations of many estrogen metabolites, more sensitive detectors are required. mst.dktjh.com.cn When coupled with mass spectrometry (as in LC-MS), HPLC provides the robust separation needed to introduce a relatively clean sample into the mass spectrometer, reducing matrix effects and improving quantification accuracy. For example, a method for analyzing 18 different steroids in plasma and serum utilized supported liquid extraction followed by targeted LC-MS/MS, showcasing a practical and high-throughput application. nih.gov The optimization of the mobile phase gradient and other chromatographic parameters is crucial for separating the target analytes from interfering substances present in the biological matrix. d-nb.info
Immunoassays for Specific Methoxyestrogen Detection (e.g., urinary 2-methoxyestrogens)
Immunoassays are widely used for drug screening and hormone quantification due to their speed, high throughput, and relatively low cost. nih.govuspharmacist.com These methods are based on the highly specific binding between an antibody and its target antigen (in this case, the estrogen metabolite). Competitive enzyme immunoassays (EIA) are a common format. In this setup, the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. novamedline.com
While useful, immunoassays for small molecules like steroids can suffer from a lack of specificity due to cross-reactivity with structurally similar compounds. researchgate.netnih.gov This can lead to inaccurate results, particularly at the low concentrations typical for estrogen metabolites. nih.gov For this reason, immunoassay results, especially unexpected ones, should be confirmed by a more conclusive method like LC-MS/MS or GC-MS. uspharmacist.comnih.gov
Despite these limitations, specific immunoassays have been developed for methoxyestrogens. For example, an EIA kit for urinary 2-methoxyestrogens utilizes a high-affinity monoclonal antibody specific to this molecular structure, minimizing cross-reactivity. novamedline.com Another competitive ELISA kit is available for the quantification of 2-Methoxyestradiol (B1684026) in plasma and urine. caymanchem.com To measure total metabolite concentrations, samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugated forms of the estrogens before analysis. caymanchem.com It is always recommended to test for matrix interference when developing or applying an immunoassay method to a new sample type. caymanchem.com
Method Validation Criteria for Robust Quantification
To ensure that an analytical method produces reliable and accurate results, it must be rigorously validated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines on the parameters that must be assessed. unite.iteuropa.eueuropa.eu This is especially critical for bioanalytical methods used in clinical and toxicokinetic studies. bioanalysisforum.jp
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. fda.gov In LC-MS/MS, specificity is achieved through a combination of chromatographic separation and mass spectrometric detection. nih.gov The method must be able to distinguish the analyte from endogenous isomers and other interfering substances in the biological matrix. nih.gov This is often verified by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time and m/z transition. nih.gov For chromatographic methods, demonstrating baseline separation of the analyte from related compounds is a key indicator of selectivity. nih.gov
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. fda.gov The dynamic range is the interval between the upper and lower concentration of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov
A calibration curve is constructed by plotting the instrument response against the concentration of prepared standards. The relationship is typically evaluated using a linear regression model, and a correlation coefficient (R²) greater than 0.99 is generally considered acceptable. nih.govnih.gov The lower limit of quantification (LLOQ) is the lowest point on the calibration curve and must be quantifiable with acceptable accuracy and precision. europa.eu The analyte signal at the LLOQ should be at least five times the signal of a blank sample. europa.eu
Table 1: Examples of Linearity and Dynamic Range in Steroid Analysis
This table presents data from various studies on steroid quantification, illustrating typical performance characteristics. The methods were not all specific to 3-Methoxyestriol but are representative of steroid bioanalysis.
| Analyte/Method | Matrix | Dynamic Range | Correlation Coefficient (R²) | Reference |
| 10 Steroid Hormones (HPLC-MS) | Human Serum | 0.05–100 ng/mL | 0.9895 - 0.9993 | d-nb.info |
| Corticosterone (LC-MS/MS) | Water | 1 - 1000 ng/mL | 0.9998 | lcms.cz |
| 11-α hydroxyprogesterone (B1663944) (LC-MS/MS) | Water | 1 - 1000 ng/mL | 0.9992 | lcms.cz |
| Testosterone, etc. (LC-MS/MS) | PBS | 0.5 - 500 ng/mL | >0.99 (typical) | lcms.cz |
| 3-Methoxysalicylamine (LC/ESI/MS/MS) | N/A (Standards) | 0.001 - 100 µg/L | Good linearity reported | nih.gov |
| Alpha arbutin & Niacinamide (HPLC) | Cream | N/A | r = 0.999 | researchgate.net |
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. fda.gov It is often assessed by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and calculating the percent bias or percent recovery. lcms.cz
Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. bioanalysisforum.jp It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-assay precision (within-run) and inter-assay precision (between-run). nih.gov
For bioanalytical methods, both FDA and EMA guidelines state that the accuracy (mean value) should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). nih.govunite.it
Table 2: Examples of Accuracy and Precision in Steroid Analysis
This table presents data from various studies on steroid quantification, illustrating typical performance characteristics. The methods were not all specific to this compound but are representative of steroid bioanalysis.
| Analyte/Method | QC Level | Accuracy (% Bias or % Recovery) | Precision (%RSD or %CV) | Reference |
| 10 Steroid Hormones (HPLC-MS) | Low, Med, High | Recovery: 84.5% - 120% | Intra-day RSD: < 11.1% | nih.gov |
| Corticosterone (LC-MS/MS) | Low (15 ng/mL) | -1.81% | 2.5% | lcms.cz |
| Corticosterone (LC-MS/MS) | High (600 ng/mL) | -2.52% | 1.3% | lcms.cz |
| Testosterone, etc. (LC-MS/MS) | Low QC (1.5 ng/mL) | -4.0% to 8.0% | 7.94% to 10.5% | lcms.cz |
| 2-Methoxyestrogen (Immunoassay) | N/A | N/A | Within-assay CV: < 6% | novamedline.com |
| 2-Methoxyestrogen (Immunoassay) | N/A | N/A | Between-assay CV: < 10% | novamedline.com |
Structure Activity Relationship Studies of Methoxyestriol and Estrogen Derivatives
Influence of Methoxylation Position on Biological Activity
The position of the methoxy (B1213986) (-OCH3) group on the estrogen steroid nucleus significantly alters the compound's biological activity and physicochemical properties. vulcanchem.com In the context of estrogen derivatives, methoxylation can occur at various positions, most notably at the C-2, C-3, and C-4 positions of the A-ring.
The presence of a methoxy group at the C-3 position, as seen in 3-Methoxyestriol, fundamentally changes the molecule's polarity and lipophilicity compared to its parent compound, estriol (B74026). vulcanchem.com This alteration directly impacts how the molecule interacts with estrogen receptors (ERs) and other biological targets. While the 3-hydroxyl group is a key feature for high-affinity binding to ERs, its methylation to a methoxy group generally leads to a significant reduction in receptor binding affinity. snmjournals.org However, these 3-O-methyl ethers can exhibit substantial estrogenic activity in vivo. snmjournals.org This is often attributed to rapid O-demethylation in the liver, which converts the methoxylated compound back to its active hydroxyl form. snmjournals.org
In contrast, methoxylation at the C-2 position gives rise to compounds like 2-methoxyestradiol (B1684026), a metabolite of estradiol (B170435) that displays potent anti-angiogenic and apoptotic properties in cancer cells, largely independent of ER binding. wikipedia.orgresearchgate.net Similarly, modifications at the C-4 position, resulting in compounds like 4-methoxyestradiol, also produce derivatives with distinct biological profiles. google.com For instance, 4-methoxyestriol has been shown to have very low affinity for both ERα and ERβ. oup.comwikipedia.org
The influence of the methoxylation position extends to how these compounds are further metabolized. For example, the presence and position of a methoxy group can affect the rate and site of subsequent glucuronidation, a key detoxification pathway. oup.comnih.gov
Research into the synthesis of various methoxyestrogen derivatives continues to provide insights into the specific roles of methoxylation at different positions, guiding the development of compounds with more targeted biological activities. nih.govacs.org The differential effects of methoxylation position underscore the principle that even minor structural modifications can lead to profound changes in biological function.
Structural Determinants for Molecular Interactions and Functional Outcomes
The Role of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group at the C-3 position of the A-ring is a critical feature for high-affinity binding to the estrogen receptor's ligand-binding domain (LBD). chemrxiv.org This hydroxyl group acts as both a hydrogen bond donor and acceptor, forming a crucial hydrogen bond network with specific amino acid residues (like Glu353 and Arg394) and a bound water molecule within the LBD. chemrxiv.org The methylation of this group in this compound disrupts this key interaction, leading to a significant decrease in receptor binding affinity. snmjournals.org
Influence of Substituents:
The addition of other functional groups at various positions on the steroid nucleus can also profoundly influence molecular interactions and biological outcomes.
Methoxylation: As discussed, the position of the methoxy group is a critical determinant of activity. oup.com For example, the antiproliferative activity of 2-methoxyestradiol is attributed to its ability to bind to tubulin and disrupt microtubule polymerization, an interaction not seen with estradiol. acs.orgaacrjournals.org
Other Substituents: Studies on 11β-substituted estradiol derivatives have shown that the nature of the substituent at this position significantly impacts receptor binding affinity. nih.gov Similarly, substitutions at the 2-position of estradiol with various functional groups have been explored to modulate cytotoxicity and antitubulin activity. acs.org
Conformational Flexibility and Functional Outcomes:
Emerging Research Directions in 3 Methoxyestriol Studies
Integrative Omics Approaches in Metabolism Research
Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach to understanding the complex metabolic pathways of compounds like 3-methoxyestriol. cnpem.br This approach allows for a holistic view of how this compound is processed in the body and its effects on various biological systems. mdpi.com
Metabolomics studies, in particular, have been instrumental in identifying and quantifying metabolites in biological systems. nih.gov For instance, urinary metabolomic analysis has been used to identify differential metabolites in various conditions, providing insights into underlying metabolic pathways. avma.org In the context of estrogen metabolism, which includes this compound, metabolomics can help to characterize the full spectrum of estrogen metabolites and their physiological roles. nih.govnih.gov The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectrometry are central to these investigations. nih.gov
Genome-scale metabolic models (GEMs) provide a framework for integrating various omics datasets to understand cellular metabolism comprehensively. mdpi.com Models such as Recon 3D, which includes thousands of metabolites and reactions, can be used to simulate the metabolic fate of this compound and predict its interactions within the metabolic network. mdpi.comnih.gov By incorporating data on gene expression (transcriptomics) and protein levels (proteomics) related to estrogen-metabolizing enzymes, researchers can build more accurate models of this compound metabolism. mdpi.com
The integration of omics data is crucial for elucidating the role of enzymes like cytochrome P450 (CYP) and catechol-O-methyltransferase (COMT) in the metabolism of estrogens. aacrjournals.orgaacrjournals.org These enzymes are responsible for the conversion of estrogens into various hydroxylated and methoxylated derivatives. vulcanchem.comusz.ch Understanding the regulation and activity of these enzymes through integrative omics can reveal how factors like genetic variations influence the metabolic profile of this compound and other estrogens. This comprehensive approach can lead to the discovery of novel metabolic capabilities and a better understanding of the biological roles of these compounds. cnpem.br
Advanced In Vitro Systems for Mechanistic Elucidation (e.g., 3D Cell Cultures, Biochemical Assays)
Advanced in vitro systems are critical for dissecting the specific molecular mechanisms of this compound. These models offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures.
3D Cell Cultures:
Three-dimensional (3D) cell cultures, such as spheroids and organoids, are increasingly used to mimic the in vivo environment of tissues. insphero.comencyclopedia.pubnih.gov These models replicate the cell-to-cell and cell-to-matrix interactions that are absent in monolayer cultures, which can significantly influence cellular responses to compounds like this compound. promega.com.au For example, 3D cultures have been shown to exhibit different gene expression patterns and drug sensitivities compared to their 2D counterparts. nih.govresearchgate.net The use of 3D microtissue spheroids can help in understanding the effects of this compound on complex biological processes like angiogenesis and cell proliferation in a more realistic setting. encyclopedia.pub
Several platforms are available for creating and analyzing 3D cell cultures, including ultra-low attachment microplates that promote spheroid formation. insphero.com These systems allow for high-throughput screening and detailed mechanistic studies. nih.gov
Biochemical Assays:
Biochemical assays are fundamental for determining the direct interactions of this compound with its molecular targets. These assays can measure enzyme kinetics, receptor binding, and other molecular interactions with high precision. For instance, in vitro assays have been used to study the inhibitory effects of methoxyestrogens on enzymes like CYP1A1 and CYP1B1, revealing a feedback inhibition mechanism. aacrjournals.org
Specific assays can be employed to:
Measure enzyme activity: To determine how this compound affects the activity of key metabolic enzymes.
Assess receptor binding: To quantify the affinity of this compound for various receptors.
Quantify cellular processes: Assays for apoptosis, cell viability, and cytotoxicity can be adapted for 3D cultures to provide a more accurate picture of the biological effects of this compound. promega.com.au For example, the CellTiter-Glo® 3D Assay is specifically designed to measure cell viability in spheroids. promega.com.au
The combination of 3D cell cultures and sophisticated biochemical assays provides a powerful toolkit for elucidating the mechanisms of action of this compound, bridging the gap between in vitro studies and in vivo responses.
Identification of Novel Biological Targets and Pathways
Research into this compound is expanding to identify novel biological targets and pathways through which it exerts its effects. While its role in estrogen metabolism is known, its specific interactions with various cellular components are still being explored.
One area of investigation is its potential interaction with receptors and signaling pathways that are not traditionally associated with estrogens. For example, studies on related compounds like 2-methoxyestradiol (B1684026) have shown effects that are independent of classical estrogen receptors (ERs). usz.ch These findings suggest that this compound might also have non-ER-mediated effects.
In vitro studies have provided some initial insights. For instance, one study evaluated the direct effect of various steroids on parathyroid hormone (PTH) secretion from bovine parathyroid tissue. nih.gov In this specific assay, this compound at a concentration of 10(-7) mol/L did not elicit a PTH response, unlike 17 beta-estradiol and progesterone (B1679170) which stimulated PTH secretion. nih.gov Similarly, in a study on calcitonin secretion from rat thyroid C cells, this compound did not induce a response, while 17 beta-estradiol and progesterone did. nih.gov These findings, while specific to the tested systems, highlight the importance of investigating a broad range of potential targets to understand the unique biological profile of this compound.
The identification of novel targets for this compound will likely involve a combination of computational modeling, high-throughput screening, and detailed mechanistic studies using advanced in vitro systems.
Comparative Endocrinology and Metabolomics of this compound
Comparative endocrinology and metabolomics offer a framework for understanding the unique role of this compound within the broader context of estrogen metabolism and across different species or physiological states.
Comparative Endocrinology:
This field compares the hormonal systems of different species. By studying how this compound functions in various animal models, researchers can gain insights into its evolutionary conservation and species-specific effects. For example, a study in oophorectomized rats investigated the effects of 2-methoxyestriol (B72969), a related compound, on serum cholesterol levels. jst.go.jp Such studies, if conducted with this compound, could reveal its potential roles in lipid metabolism and other physiological processes.
Comparing the effects of this compound to its parent compound, estriol (B74026), and other estrogen metabolites like 2-methoxyestradiol is also crucial. vulcanchem.com While they share a common steroidal backbone, the presence and position of the methoxy (B1213986) group can significantly alter their biological activity. vulcanchem.com For instance, 2-methoxyestradiol has been extensively studied for its anti-cancer properties, a profile that may or may not be shared by this compound. vulcanchem.com
Comparative Metabolomics:
Metabolomics allows for the simultaneous analysis of a large number of metabolites in a biological sample, providing a snapshot of the metabolic state. nih.gov Comparative metabolomics can be used to:
Distinguish between different physiological or pathological states: For example, a study on dogs with different types of urinary stones found that 2-methoxyestriol was one of the upregulated metabolites in the struvite group compared to the calcium oxalate (B1200264) group. avma.org This suggests a potential role for this metabolite in specific disease processes.
Analyze the metabolic response to different stimuli: By comparing the metabolic profiles of cells or organisms exposed to this compound versus other estrogens, researchers can identify unique metabolic signatures.
Understand inter-individual variability: Metabolomic profiling can help to explain why the effects of estrogens can vary between individuals, potentially due to differences in their metabolic pathways.
The integration of comparative endocrinology and metabolomics provides a powerful approach to delineate the specific biological functions of this compound and to understand its place within the complex network of steroid hormone action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methoxyestriol, and how can their efficiency and purity be validated?
- Answer : this compound is typically synthesized via methylation of estriol using dimethyl sulfate or diazomethane under controlled alkaline conditions . To validate efficiency, monitor reaction progression using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purity assessment requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for detecting residual solvents or byproducts. For novel synthetic pathways, ensure reproducibility by adhering to guidelines for experimental documentation, including detailed reaction conditions and characterization data for new compounds .
Q. Which analytical techniques are recommended for characterizing this compound, and how should spectral data be interpreted?
- Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the methoxy group and steroidal backbone.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., hydroxyl, ether).
Cross-reference spectral data with NIST Standard Reference Databases (e.g., NIST Chemistry WebBook) for validated benchmarks . For reproducibility, document instrument parameters (e.g., solvent, field strength) and compare with literature values for known derivatives .
Q. How should researchers design in vitro studies to evaluate the biological activity of this compound?
- Answer : Prioritize cell-based assays (e.g., estrogen receptor binding or proliferation assays in hormone-sensitive cell lines). Include controls such as:
- Positive controls (e.g., 17β-estradiol for estrogenic activity).
- Negative controls (vehicle-only treatments).
- Dose-response curves to establish EC₅₀/IC₅₀ values.
Adhere to statistical best practices (e.g., ANOVA for multi-group comparisons) and report effect sizes with confidence intervals .
Advanced Research Questions
Q. What experimental design challenges arise when studying this compound’s metabolic stability, and how can they be mitigated?
- Answer : Challenges include:
- Rapid Phase II metabolism (e.g., glucuronidation), which may require co-administration of enzyme inhibitors (e.g., β-glucuronidase).
- Species-specific differences in metabolic pathways; use human hepatocyte models for translational relevance.
Validate findings via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent compound and metabolites. Document protocols in alignment with PRISMA guidelines for systematic reviews of preclinical data .
Q. How can contradictory data on this compound’s receptor selectivity be resolved?
- Answer : Contradictions may stem from:
- Assay variability (e.g., ligand concentrations, cell line heterogeneity).
- Receptor isoform specificity (e.g., ERα vs. ERβ).
Address these by: - Standardizing assay conditions across labs (e.g., using reference compounds from the same supplier).
- Employing CRISPR-edited cell lines to isolate receptor subtypes.
Perform meta-analyses to identify trends across studies, following Cochrane Handbook guidelines for bias assessment .
Q. What methodologies are critical for elucidating the mechanistic pathways of this compound in disease models?
- Answer : Combine:
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes.
- Pathway enrichment analysis (e.g., KEGG, GO) to map biological processes.
- Pharmacological inhibition studies (e.g., using ER antagonists like ICI 182,780).
Validate hypotheses with orthogonal methods (e.g., siRNA knockdown of target genes). Ensure raw data and analysis pipelines are archived in public repositories (e.g., GEO for omics data) to facilitate replication .
Methodological Guidance for Data Reporting
- Reproducibility : Follow the Beilstein Journal of Organic Chemistry’s guidelines for experimental sections, including detailed synthetic procedures, characterization data, and statistical methods .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional review protocols for studies involving human-derived samples .
- Data Validation : Use NIST-certified reference materials for instrument calibration and report measurement uncertainties in pharmacokinetic/pharmacodynamic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
